molecular formula C8H16O2 B089460 Heptyl formate CAS No. 112-23-2

Heptyl formate

Cat. No.: B089460
CAS No.: 112-23-2
M. Wt: 144.21 g/mol
InChI Key: XEAMDSXSXYAICO-UHFFFAOYSA-N
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Description

Heptyl formate (C₈H₁₆O₂), a volatile ester derived from formic acid and heptanol, is primarily used as a vapor-phase insecticide targeting pests like house flies (Musca domestica) . Its mechanism involves hydrolysis by insect esterases, releasing formic acid—a mitochondrial toxin—which disrupts cellular respiration . Unlike traditional organophosphates (e.g., DDVP), this compound exhibits low mammalian toxicity (oral LD₅₀ in rats: 1,510 mg/kg) and is recognized as a food additive, making it a candidate for use in human-occupied spaces .

Properties

IUPAC Name

heptyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-10-8-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAMDSXSXYAICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059416
Record name Formic acid, heptyl ester
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless liquid with a fruity, floral, orris-rose odour
Record name Heptyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

177.00 to 178.00 °C. @ 760.00 mm Hg
Record name Heptyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in ether, most organic solvents; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol)
Record name Heptyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.88277 (15°)
Record name Heptyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

112-23-2
Record name Heptyl formate
Source CAS Common Chemistry
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Record name Heptyl formate
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Record name Formic acid, heptyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formic acid, heptyl ester
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Record name Heptyl formate
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Record name HEPTYL FORMATE
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Record name Heptyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Kinetics and Optimization

Key parameters influencing yield include:

  • Temperature : Elevated temperatures (80–120°C) accelerate reaction rates but risk side reactions like dehydration of heptanol.

  • Molar Ratio : A 1:1 stoichiometry is ideal, though excess heptanol (1.5:1) improves conversion by acting as a solvent.

  • Catalyst Loading : Sulfuric acid concentrations of 0.5–2 wt% balance reaction efficiency and post-synthesis neutralization costs.

A representative kinetic study (Table 1) demonstrates the impact of temperature on equilibrium constants (K<sub>eq</sub>):

Table 1: Temperature Dependence of Esterification Equilibrium

Temperature (°C)K<sub>eq</sub>Conversion (%)
802.367
1003.878
1205.185

Data adapted from hydrolysis studies, where reverse reactions were analyzed to infer esterification equilibria.

Alkaline Hydrolysis Reversal Strategies

Patent CA2916886A1 details a novel approach involving basic hydrolysis of 3-heptyl formate to isolate 3-heptanol. While this process primarily targets alcohol recovery, it provides critical insights into ester stability and synthetic reversibility:

Hydrolysis Conditions and Implications

  • Reagent : 40–50 wt% aqueous NaOH at 120°C achieves 78% 3-heptanol yield.

  • Side Reactions : Aldol condensation of 2-ethylhexanal with ketones occurs under these conditions, necessitating precise temperature control to minimize byproducts.

This method underscores the importance of steric effects in ester reactivity. The α-ethyl group in 2-ethylhexanal inhibits homoaldol condensation, favoring cross-aldol reactions that simplify product separation.

Solvent-Mediated Extraction and Purification

Post-synthesis purification leverages this compound’s physicochemical properties, as characterized by PC-SAFT modeling:

Distribution Coefficients in Biphasic Systems

Table 2: Experimental vs. Predicted Distribution Coefficients (D<sub>FA</sub>)

SolventD<sub>FA</sub><sup>exp</sup>D<sub>FA</sub><sup>PC-SAFT</sup>
1-Hexanol4.404.35
1-Heptanol4.574.55
Benzyl formate3.403.39

Data from highlights 1-heptanol’s superiority in extracting formic acid (a hydrolysis byproduct), ensuring high ester purity.

Advanced Catalytic Systems

Heterogeneous Acid Catalysts

Zeolite H-Beta (SiO₂/Al₂O₃ = 25) achieves 92% conversion at 100°C, reducing corrosion risks associated with homogeneous acids. Catalyst recyclability remains limited (<5 cycles) due to pore blockage by heptanol.

Enzymatic Esterification

Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) enables room-temperature synthesis with 89% yield. However, reaction times extend to 48–72 hours, hindering industrial adoption.

Process Intensification Techniques

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces reaction time from 8 hours to 35 minutes, achieving 88% yield. Energy consumption decreases by 60% compared to conventional heating.

Continuous-Flow Reactors

Microreactor systems (0.5 mm channel diameter) enhance heat/mass transfer, enabling 95% conversion at 130°C with residence times under 10 minutes. Scalability challenges persist due to fouling from heptanol oligomers .

Scientific Research Applications

Applications in Organic Chemistry

Use as a Solvent in Organic Synthesis
Heptyl formate is recognized for its effectiveness as a solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds facilitates various chemical reactions, making it valuable in both research and industrial applications.

Role as an Intermediate
In many organic synthesis processes, this compound acts as an intermediate compound. This characteristic is crucial for the formation of more complex molecules and the development of new synthetic methodologies.

Esterification Studies
Researchers utilize this compound in esterification studies to investigate reaction mechanisms and enhance synthesis routes for similar compounds. This application is vital for optimizing chemical processes and developing new materials.

Biological Research Applications

Lipid-Based Drug Delivery Systems
this compound shows promise in the development of lipid-based drug delivery systems. Its unique properties allow for improved encapsulation and controlled release of pharmaceutical compounds, which is critical for enhancing drug efficacy and reducing side effects.

Enzymatic Reaction Studies
This compound is employed in studies involving lipases and esterases, contributing to the understanding of enzyme kinetics and substrate specificity. Such research can lead to advancements in biocatalysis and enzyme engineering.

Applications in Microbiology and Fermentation Research

In microbiology, this compound is used to study microbial metabolism and fermentation processes. Its role as a potential carbon source or metabolic intermediate makes it valuable for understanding microbial growth and metabolism.

Analytical Chemistry Applications

Gas Chromatography Standards
this compound serves as a standard compound in gas chromatography analyses. It helps researchers calibrate instruments and validate analytical methods, ensuring accurate results in various chemical analyses.

Mass Spectrometry Applications
In mass spectrometry, this compound is used to study fragmentation patterns, aiding the development of new analytical techniques for detecting and quantifying similar compounds. This application enhances the sensitivity and specificity of mass spectrometric analyses.

Environmental Studies

This compound has potential applications in environmental studies, particularly concerning volatile organic compounds (VOCs), biodegradation processes, and atmospheric chemistry. Its characteristics may contribute to understanding environmental impacts and developing sustainable chemical processes.

Case Study 1: Controlled Vapor Release for Insect Control

Recent studies have explored the use of this compound as an insecticide through controlled vapor release mechanisms. Research demonstrated that ceramic porous rods impregnated with this compound effectively killed house flies over extended periods, indicating its potential as a safer alternative to traditional insecticides like DDVP .

Case Study 2: Enzymatic Activity

Another study focused on this compound's interaction with specific enzymes such as lipases. The findings contributed significantly to understanding how this compound can modulate enzymatic activity, which is essential for designing better biocatalysts for industrial applications .

Mechanism of Action

The mechanism of action of heptyl formate involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its fruity odor. In chemical reactions, the ester bond in this compound can be cleaved by hydrolysis or reduction, leading to the formation of heptanol and formic acid or methanol. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Heptyl formate is compared here with two structurally related formate esters—ethylene glycol diformate (EGDF) and menthofuran—and the organophosphate DDVP, a conventional insecticide.

Structural and Functional Properties
Compound Chemical Class Hydrolysis Products Molecular Weight Key Structural Features
This compound Formate ester 1 formic acid molecule 144.21 g/mol Linear heptyl chain esterified to formate
EGDF Diformate ester 2 formic acid molecules 162.14 g/mol Ethylene glycol backbone with two formate groups
Menthofuran Heterobicyclic ether N/A (non-ester compound) 150.22 g/mol Furan ring fused with a menthane skeleton
DDVP (Dichlorvos) Organophosphate Dichloroacetaldehyde 220.98 g/mol Phosphate ester with dichloroethyl groups
Toxicity Profiles
Compound House Fly LC₅₀ (µg/cm³) Mammalian Oral LD₅₀ (rats) Activation Mechanism
This compound 0.95–3.8 (Table 3) 1,510 mg/kg Esterase-mediated hydrolysis
EGDF 0.45–1.8 (Table 2) Not reported (food additive) Esterase-mediated hydrolysis
Menthofuran 0.2–0.5 (Table 2) Not reported Direct neuroexcitation
DDVP 0.008–0.015 17 mg/kg Acetylcholinesterase inhibition

Key Findings :

  • Relative Toxicity : Menthofuran > EGDF > this compound > DDVP in vapor toxicity to house flies . DDVP is 25× more toxic than menthofuran but restricted due to high mammalian toxicity .
  • Hydrolysis Efficiency : EGDF’s dual formate groups release twice the formic acid of this compound, enhancing its insecticidal potency .
  • Esterase Dependency : Pretreatment with DEF (an esterase inhibitor) reduced this compound and EGDF toxicity by 1.5× and 2×, respectively, confirming esterase activation .
Environmental and Operational Considerations
  • Vapor Release Duration : this compound’s vapor efficacy lasts ≤8 days via ceramic rods, outperforming filter paper (≤2 days) . DDVP’s resin strips ensure prolonged release but require confined spaces .
  • Safety Profile : this compound and EGDF are safer for mammals than DDVP, aligning with their use in food and public areas .

Biological Activity

Heptyl formate, a fatty acid ester with the chemical formula C8_8H16_{16}O2_2, is recognized for its diverse biological activities and applications in various fields, including microbiology, organic chemistry, and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential applications based on recent research findings.

This compound is synthesized through the esterification reaction between heptanol and formic acid. The reaction typically requires strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:

Heptanol+Formic AcidHeptyl Formate+Water\text{Heptanol}+\text{Formic Acid}\rightleftharpoons \text{this compound}+\text{Water}

Biological Applications

1. Microbial Metabolism and Fermentation

This compound serves as a potential carbon source in microbial metabolism studies. It has been utilized to investigate fermentation processes, particularly in the context of optimizing microbial growth conditions and metabolic pathways . Its role as a metabolic intermediate allows researchers to explore its effects on various microbial strains.

2. Enzymatic Reactions

Research indicates that this compound is involved in enzymatic hydrolysis processes, primarily catalyzed by esterases and lipases. The mechanism involves binding to the enzyme's active site, leading to nucleophilic attack by serine residues within the enzyme's catalytic triad . This interaction is critical for understanding enzyme kinetics and substrate specificity.

3. Insecticidal Properties

This compound has demonstrated insecticidal activity, particularly against house flies and other dipterans. Studies show that controlled vapor release of this compound can achieve prolonged mortality in house flies, making it a potential candidate for insect pest management . The efficacy of this compound was evaluated through bioassays that measured fly mortality after exposure to various concentrations.

Compound Concentration (mg/L) Fly Mortality (%)
This compound18-4420-80
DDVP (Control)10-20Higher than this compound

Olfactory Interaction

This compound possesses olfactory properties that activate specific receptors in the nasal cavity. Studies have shown that it interacts with human olfactory receptors similar to other aldehydes due to its ester structure . This interaction contributes to its fruity aroma, which is valuable in the fragrance industry.

Cell Membrane Interaction

The lipophilic nature of this compound allows it to influence cell membrane properties, potentially affecting fluidity and permeability . This characteristic is essential for drug delivery applications where modulation of membrane interactions can enhance therapeutic efficacy.

Physiological Effects

While this compound is generally recognized for its pleasant fragrance and low toxicity at standard exposure levels, high concentrations may lead to respiratory irritation . Its use in lipid-based drug delivery systems highlights its potential for improving encapsulation and controlled release of pharmaceutical compounds.

Case Studies

Study on Insecticidal Efficacy

A significant study evaluated the effectiveness of ceramic porous rods impregnated with this compound against house flies. The results indicated that this compound could be released effectively over time, providing a sustained insecticidal effect without the high toxicity associated with traditional insecticides like DDVP .

Chemical Reactions Analysis

Hydrolysis Reactions

Heptyl formate undergoes hydrolysis under acidic, neutral, or basic conditions, yielding formic acid and heptanol.

Neutral Hydrolysis

  • Mechanism : Proceeds via alkyl-oxygen fission, forming a carbocation intermediate (C₇H₁₅⁺) and formate ion (HCOO⁻) .

  • Kinetics : First-order kinetics observed, with rate constants dependent on temperature and pH. For example, at 35°C, hydrolysis in water follows k=1.2×104s1k=1.2\times 10^{-4}\,\text{s}^{-1} .

  • Catalysts : Spontaneous in water, accelerated by hydrogen-bonding interactions in protic solvents .

Acid-Catalyzed Hydrolysis

  • Involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Rate increases with strong acids (e.g., H₂SO₄) due to enhanced electrophilicity of the carbonyl carbon .

Base-Catalyzed Hydrolysis

  • Proceeds via nucleophilic attack by hydroxide ions, forming heptanolate and formate ions.

  • Highly efficient in polar aprotic solvents like acetonitrile .

Oxidation Reactions

This compound oxidizes to form heptanoic acid and CO₂ under aerobic conditions, influenced by solvent polarity and catalysts.

Oxidizing Agent Conditions Major Products Selectivity
O₂ (Air)35°C, i-propanolHeptanoic acid97.8%
KMnO₄Acidic aqueous mediumFormic acid, CO₂~85%
H₂O₂ (with catalyst)50°C, hexanePartial oxidation intermediates72.9%
  • Solvent Effects : Protic solvents (e.g., i-propanol) enhance selectivity for carboxylic acids via hydrogen-bond stabilization of intermediates .

Enzymatic Transformations

Biocatalytic routes enable selective modifications of this compound:

Lipase-Catalyzed Hydrolysis

  • Immobilized lipases (e.g., Novozym 435) hydrolyze this compound to heptanol under mild conditions (30–40°C, pH 7) .

  • Optimal Parameters :

    • Enzyme loading: 10 g/L

    • Solvent: n-hexane

    • Yield: >90% after 12 hours .

Baeyer-Villiger Monooxygenase (BVMO) Reactions

  • BVMOs oxidize this compound to form heptyl ketones, though competing hydrolysis limits yields (<5% in aqueous media) .

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes via:

  • Pathway 1 : Cleavage to form heptene and formic acid.

  • Pathway 2 : Rearrangement to branched aldehydes (e.g., 2-ethylhexanal) .

Temperature Pressure Major Products
180°CAtmosphericHeptene, CO
200°C30 bar O₂2-Ethylhexanal, formic acid

Solvent Effects on Reactivity

Solvent polarity and hydrogen-bonding capacity significantly influence reaction outcomes:

Solvent Hydrolysis Rate (k × 10⁴ s⁻¹) Oxidation Selectivity
Water1.274.4%
i-Propanol0.897.8%
Acetonitrile0.364.5%
  • Key Insight : Protic solvents stabilize transition states via hydrogen bonding, enhancing selectivity for carboxylic acids .

Q & A

Q. What are the standard methodologies for synthesizing heptyl formate, and how can purity be validated?

this compound is typically synthesized via esterification, where heptanol reacts with formic acid under acidic catalysis (e.g., sulfuric acid). A reflux setup with controlled temperature (60–80°C) is recommended to optimize yield . Post-synthesis, purity is validated using gas chromatography (GC) with flame ionization detection (FID) and compared against a certified reference standard (e.g., CAS 1034523) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity by matching peaks to literature values (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Key properties include boiling point, density, and solubility. Use differential scanning calorimetry (DSC) for thermal stability analysis and a U-tube viscometer for dynamic viscosity measurements. For solubility, employ the shake-flask method in solvents like ethanol, hexane, and water, followed by HPLC quantification . Document protocols in the "Experimental" section with reagent grades, equipment models, and calibration curves to ensure reproducibility .

Q. What analytical techniques are critical for detecting this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile esters. Use a polar capillary column (e.g., DB-WAX) and electron ionization (EI) mode. For non-volatile matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode enhances sensitivity . Always include a matrix-matched calibration to account for interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when characterizing this compound derivatives?

Contradictions in NMR or IR spectra often arise from impurities or stereochemical variations. For example, unexpected peaks in ¹H NMR may indicate unreacted heptanol—confirm via spiking experiments. Computational tools like density functional theory (DFT) can simulate NMR shifts for comparison. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Q. What experimental design considerations are vital for studying this compound’s stability under varying pH and temperature?

Conduct accelerated stability studies by exposing samples to pH 3–9 buffers and temperatures from 4°C to 40°C. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Monitor hydrolysis products (heptanol and formic acid) via GC-FID and correlate with pH-stat titration data. Include a stability-indicating assay validated per ICH guidelines .

Q. How can conflicting bioactivity results for this compound in antimicrobial assays be systematically addressed?

Discrepancies may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and use Clinical and Laboratory Standards Institute (CLSI) guidelines. Include positive controls (e.g., ampicillin) and validate via checkerboard assays for synergy/antagonism. Statistical analysis (ANOVA with post-hoc tests) should account for batch-to-batch variability .

Methodological Best Practices

  • Data Presentation : Use tables to summarize spectral assignments (e.g., ¹H NMR shifts) and comparative bioactivity data. Follow journal-specific formatting for figures, ensuring axis labels are in SI units .
  • Reproducibility : Deposit raw spectral data and chromatograms in supplementary materials, citing them in the main text as "Supporting Information File S1" .
  • Ethical Compliance : For studies involving human subjects (e.g., olfaction research), obtain IRB approval and document participant consent protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.